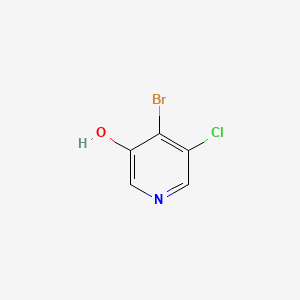

4-Bromo-5-chloropyridin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

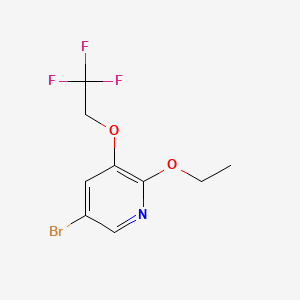

“4-Bromo-5-chloropyridin-3-ol” is a chemical compound with the molecular formula C5H3BrClNO . It is a powder in physical form .

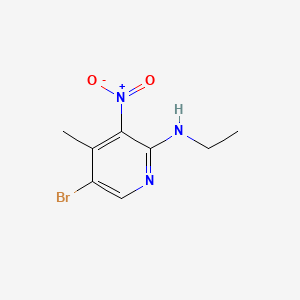

Molecular Structure Analysis

The molecular structure of “4-Bromo-5-chloropyridin-3-ol” consists of a pyridine ring substituted with bromine (Br), chlorine (Cl), and a hydroxyl group (OH) at positions 4, 5, and 3 respectively . The molecular weight is 208.44 .Aplicaciones Científicas De Investigación

Silyl‐Mediated Halogen/Halogen Displacement in Pyridines

One study discusses the silyl-mediated halogen/halogen displacement in pyridines and other heterocycles, highlighting a method for converting chloropyridines to bromopyridines and then to iodopyridines. This process underscores the chemical flexibility and utility of halogenated pyridines in synthesizing diverse organic compounds (Schlosser & Cottet, 2002).

Selective Amination of Polyhalopyridines

Another research effort demonstrates the selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. This process efficiently produces aminopyridines, showcasing the compound's role in constructing nitrogen-containing heterocycles, which are crucial in pharmaceutical chemistry (Ji, Li, & Bunnelle, 2003).

Migration of Halogen Atoms in Halogeno‐Derivatives of Dihydroxypyridine

Research into the migration of halogen atoms in halogeno-derivatives of dihydroxypyridine, including compounds similar to 4-Bromo-5-chloropyridin-3-ol, reveals insights into the regioselectivity and reactivity of such molecules under different conditions. This knowledge is valuable for the strategic functionalization of pyridines in synthetic chemistry (Hertog & Schogt, 2010).

Synthesis and Biological Activity

A study on the synthesis, crystal structure, and biological activity of a complex molecule derived from 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl demonstrates the potential for creating bioactive molecules based on halogenated pyridines. This research is indicative of the broader applications in designing compounds with specific biological activities (Li et al., 2015).

Regioselective Ortho-Lithiation of Halopyridines

The regioselective ortho-lithiation of halopyridines, including chloro and bromopyridines, to synthesize ortho-disubstituted pyridines, highlights advanced methods in manipulating pyridine cores for the development of complex organic molecules. This approach showcases the strategic functionalization of pyridines for the synthesis of diverse organic compounds (Gribble & Saulnier, 1993).

Safety And Hazards

Propiedades

IUPAC Name |

4-bromo-5-chloropyridin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-5-3(7)1-8-2-4(5)9/h1-2,9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILHMPXCLHSZLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30739876 |

Source

|

| Record name | 4-Bromo-5-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30739876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-chloropyridin-3-ol | |

CAS RN |

1211517-85-9 |

Source

|

| Record name | 4-Bromo-5-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30739876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B567995.png)